4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine
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Overview
Description
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a piperidine ring substituted with a pyrazole ring, which is further substituted with a furan ring. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine typically involves the reaction of piperidine with a pyrazole derivative that contains a furan substituent. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furans or other oxygenated derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The piperidine and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furans, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .
Scientific Research Applications
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine is unique due to its specific combination of a piperidine ring with a pyrazole and furan substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring linked to a pyrazole moiety, with a furan substituent that may enhance its interaction with biological targets. The exploration of its biological activity has gained interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | TBD | Staphylococcus aureus, E. coli |
9k | 0.10 - 1.00 | Gram-positive and Gram-negative bacteria |
In a study comparing the antimicrobial efficacy of similar pyrazole compounds, one derivative showed better activity than ciprofloxacin against both Gram-positive and Gram-negative strains .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. Some studies have reported that specific pyrazole compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The mechanism often involves the modulation of enzyme activities related to cancer progression.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer .
- Receptor Binding : The presence of the furan group may enhance binding affinity to receptors or enzymes, facilitating biological effects .
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds against E. coli and S. aureus, finding that modifications to the piperidine moiety significantly enhanced antimicrobial activity .
- Anti-inflammatory Properties : Research demonstrated that certain pyrazoles could reduce levels of inflammatory markers in vitro, suggesting their utility in treating conditions like arthritis .
- Anticancer Studies : Pyrazoles were shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXKXUEPLFGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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